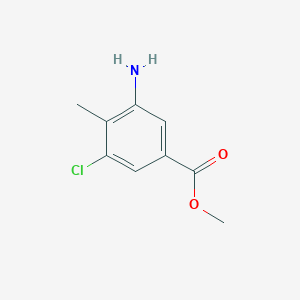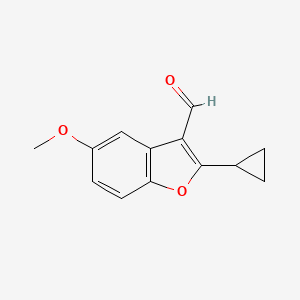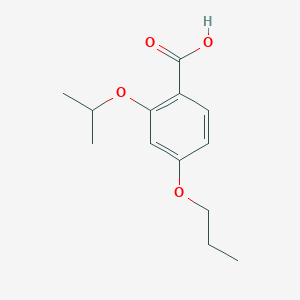
2-(Propan-2-yloxy)-4-propoxybenzoic acid
Descripción general
Descripción
2-(Propan-2-yloxy)-4-propoxybenzoic acid, also known as P2P4PBA, is a synthetic organic compound with a molecular weight of 246.3 g/mol. It is a derivative of benzoic acid, a white crystalline solid, and is used in a variety of scientific and industrial applications. P2P4PBA is not found in nature, but can be synthesized from a number of organic compounds. It is commonly used as a reagent in organic synthesis, as a corrosion inhibitor, and as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Occurrence and Environmental Fate of Parabens
Parabens, including compounds structurally related to 2-(Propan-2-yloxy)-4-propoxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their presence in aquatic environments has raised concerns due to their potential endocrine-disrupting effects. Research indicates that parabens are ubiquitous in surface water and sediments, reflecting their continuous introduction into the environment through the use of paraben-based products. Their degradation in wastewater treatment plants is relatively efficient, but low concentrations persist in effluents, highlighting the need for further studies on their fate and behavior in aquatic systems (Haman et al., 2015).
Health Assessment of Parabens
Extensive reviews of propyl and methyl paraben safety have indicated that these compounds, related to benzoic acid esters, are relatively non-toxic and have been used safely in a variety of products for over 50 years. They are rapidly metabolized and excreted in humans, with no evidence of accumulation. Despite their widespread safety approval, sensitization can occur, especially when applied to damaged or broken skin, suggesting a nuanced perspective on their health implications (Soni et al., 2001; Soni et al., 2002).
Antioxidant Activity and Pharmacological Potential
Gallic acid and vanillic acid, closely related to benzoic acid derivatives, have been extensively studied for their antioxidant and anti-inflammatory properties. These compounds exhibit potential therapeutic benefits against various inflammation-related diseases through mechanisms involving the modulation of MAPK and NF-κB signaling pathways. The research highlights the importance of structural optimization to increase bioavailability and reduce toxicity, suggesting a path for the development of benzoic acid derivatives in medicinal applications (Bai et al., 2020; Ingole et al., 2021).
Propiedades
IUPAC Name |
2-propan-2-yloxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-7-16-10-5-6-11(13(14)15)12(8-10)17-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYZTRCCNNMMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)-4-propoxybenzoic acid | |
CAS RN |
1154275-97-4 | |
| Record name | 2-(propan-2-yloxy)-4-propoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




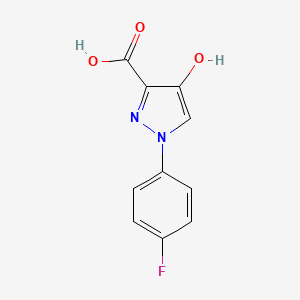
![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)
![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)
![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)
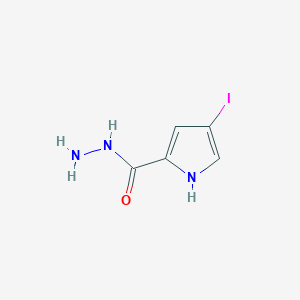
![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

